1,3-Bis(4-methoxyphenyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-methoxyphenyl)propane-1,3-diol: is an organic compound characterized by the presence of two methoxyphenyl groups attached to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxyphenyl)propane-1,3-diol typically involves the reaction of 4-methoxybenzaldehyde with a suitable diol precursor under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by reduction to yield the desired diol compound. The reaction conditions often include:
Reactants: 4-methoxybenzaldehyde, propane-1,3-diol
Catalysts: Base (e.g., sodium hydroxide)
Solvents: Alcohols or other suitable organic solvents
Temperature: Moderate to high temperatures to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring high purity of 4-methoxybenzaldehyde and propane-1,3-diol.
Reaction: Conducting the aldol condensation and reduction reactions in large reactors.
Purification: Using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methoxyphenyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohols or other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1,3-Bis(4-methoxyphenyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methoxyphenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other biomolecules that interact with the diol and methoxy groups.
Pathways: Modulation of oxidative stress pathways, inhibition of inflammatory mediators, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-hydroxyphenyl)propane-1,3-diol: Similar structure but with hydroxyl groups instead of methoxy groups.
1,3-Bis(4-methoxyphenyl)propane-1,3-dione: Contains ketone groups instead of diol groups.
Uniqueness
1,3-Bis(4-methoxyphenyl)propane-1,3-diol is unique due to its specific combination of methoxy and diol groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H20O4 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1,3-bis(4-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C17H20O4/c1-20-14-7-3-12(4-8-14)16(18)11-17(19)13-5-9-15(21-2)10-6-13/h3-10,16-19H,11H2,1-2H3 |
InChI Key |
ABPZBYYPKNWHFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(C2=CC=C(C=C2)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.